![molecular formula C20H18FN3O3 B2536860 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097916-52-2](/img/structure/B2536860.png)

2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

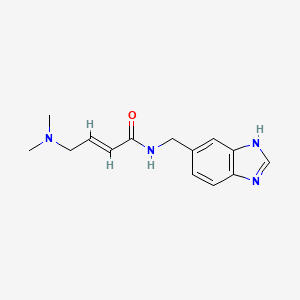

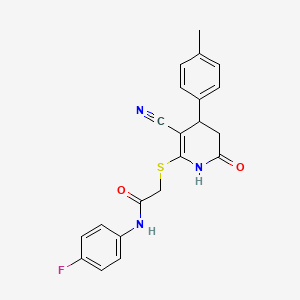

The synthesis of similar compounds has been described in the literature. For example, a facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of “2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” is characterized by a pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving “2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” are not available, similar compounds have been synthesized through a three-step substitution reaction .Physical And Chemical Properties Analysis

The molecular weight of “2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” is 367.38. Further physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

GABAA/Benzodiazepine Receptor Interaction

Compounds similar to 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline, such as imidazo[1,5-a]quinoxaline amides and carbamates, have been studied for their high affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a range of intrinsic efficacies, contributing to their potential as therapeutic agents targeting GABAergic neurotransmission (Tenbrink et al., 1994).

Synthetic Methodologies

Research into the selective halogenation of the C1–H bond in pyrrolo[1,2-a]quinoxalines, closely related to the structure of interest, demonstrates advancements in the diversification of these compounds for pharmaceutical research and organic synthesis. This methodology allows for the introduction of various functional groups, increasing the utility of quinoxaline derivatives in drug development (Le et al., 2021).

Ligand Design for Asymmetric Catalysis

Quinoxaline derivatives have been utilized in the design of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, underscoring their role in synthesizing chiral pharmaceutical ingredients. This highlights the compound's contribution to the field of asymmetric catalysis and the synthesis of bioactive molecules (Imamoto et al., 2012).

Fluorophore Development

Quinoxaline derivatives have been identified as efficient fluorophores, vital for biochemistry and medicine, especially in studying biological systems and DNA fluorophores. Their development is crucial for creating more sensitive and selective compounds for biological imaging and diagnostics (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Activity

Novel fluoroquinolone antibacterial agents containing pyrrolidine derivatives, which are structurally related to 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline, have shown potent antimicrobial activity against both Gram-negative and Gram-positive organisms. This research contributes to the development of new antibiotics, highlighting the compound's significance in addressing antimicrobial resistance (Hong et al., 1997).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-26-18-7-6-13(10-15(18)21)20(25)24-9-8-14(12-24)27-19-11-22-16-4-2-3-5-17(16)23-19/h2-7,10-11,14H,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUYVKHCHDALQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B2536777.png)

![Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2536778.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2536782.png)

![N-cycloheptyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2536783.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2536786.png)

![2,5-dimethyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2536788.png)

![8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B2536792.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2536794.png)